Fasiglifam hemihydrate is a chemically synthesized derivative of Fasiglifam, a Free Fatty Acid Receptor 1 (FFAR1) agonist. [] Fasiglifam belongs to a class of drugs known as GPR40 agonists, which are designed to mimic the effects of free fatty acids in the body. [] This class of compounds has been investigated for its potential in treating metabolic disorders, particularly Type 2 Diabetes Mellitus. []
Research on Fasiglifam has focused on its metabolic transformations rather than specific chemical reactions involving the hemihydrate form. Studies have identified several metabolites of Fasiglifam, including its acyl glucuronide, which has been implicated in its liver toxicity. [, , ] The role of the hemihydrate form in these metabolic pathways and potential chemical reactions remains unexplored.
Fasiglifam exerts its action primarily by binding to and activating the G protein-coupled receptor 40 (GPR40), also known as FFAR1. [, , ] This receptor is highly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). [] By activating GPR40, Fasiglifam enhances GSIS, thereby improving glycemic control in individuals with Type 2 Diabetes. [] The influence of the hemihydrate form on this mechanism of action has not been specifically investigated.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: